Przewalskinic acid A chemical structure and properties
Przewalskinic acid A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Przewalskinic acid A is a phenolic acid identified by the systematic name (2R,3R)-4-((E)-2-carboxyethenyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid. While it has been reportedly isolated from medicinal plants such as Salvia miltiorrhiza and Salvia przewalskii, a discrete, well-characterized structure under this specific name is not extensively documented in primary scientific literature, leading to some ambiguity[1]. This guide synthesizes the available structural information and infers its chemical and biological properties based on its classification as a phenolic acid and its complex dihydrobenzofuran core. This class of compounds is noted for potent antioxidant and neuroprotective effects, suggesting significant therapeutic potential for Przewalskinic acid A in conditions associated with oxidative stress and neuroinflammation. This document provides a detailed overview of its chemical structure, putative properties, and potential biological activities, along with hypothetical experimental protocols for its study.
Chemical Structure and Properties
Przewalskinic acid A is characterized by a dihydrobenzofuran scaffold linked to a catechol group and substituted with a vinyl carboxylic acid and another carboxylic acid function. This intricate structure, rich in phenolic hydroxyl groups and carboxylic acid moieties, dictates its physicochemical properties.
Systematic Name: (2R,3R)-4-((E)-2-carboxyethenyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid[1]
Chemical Formula: C₁₈H₁₄O₈[2][3]
Molecular Weight: 358.30 g/mol [2]
Structural Features
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Dihydrobenzofuran Core: A central heterocyclic system that provides a rigid scaffold.
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Catechol Moiety: A 3,4-dihydroxyphenyl group, which is a classic structural feature for potent antioxidant activity through radical scavenging.
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Carboxylic Acid Groups: Two carboxylic acid functions contribute to its acidic nature and potential for hydrogen bonding and salt formation, influencing its solubility and pharmacokinetic profile.
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Phenolic Hydroxyl Groups: The presence of multiple hydroxyl groups on the aromatic rings is key to its antioxidant properties.
Physicochemical Properties (Inferred)
Due to the limited availability of specific experimental data for Przewalskinic acid A, the following properties are inferred based on structurally similar phenolic acids.
| Property | Inferred Value/Characteristic |
| Appearance | Likely a solid, ranging from off-white to yellowish-brown. |
| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol, DMSO) and limited solubility in water. Solubility in aqueous solutions would be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups. |
| pKa | Multiple pKa values are expected due to the presence of two carboxylic acid groups and three phenolic hydroxyl groups. The carboxylic acid protons would be the most acidic, followed by the phenolic protons. |
| UV-Vis Absorption | Expected to exhibit characteristic absorption maxima in the UV-Vis spectrum due to the presence of aromatic rings and conjugated systems. |
| Stability | Potentially sensitive to light, heat, and oxidation, especially in solution, due to the presence of the catechol moiety. |
Biological Activities and Therapeutic Potential
Phenolic acids are well-documented for their potent antioxidant and anti-inflammatory properties[2]. The structural motifs within Przewalskinic acid A strongly suggest similar, if not enhanced, biological activities.
Antioxidant Activity
The catechol and other phenolic groups in Przewalskinic acid A can act as potent radical scavengers, donating hydrogen atoms to neutralize reactive oxygen species (ROS). This antioxidant capacity is a key mechanism in protecting cells from oxidative damage, which is implicated in a wide range of chronic diseases.
Neuroprotective Effects
Extracts of total phenolic acids from Salvia przewalskii have demonstrated neuroprotective effects in models of acute spinal cord injury. These effects are attributed to the reduction of oxidative stress and inflammatory responses. The extract was shown to improve motor function, increase levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), and decrease markers of lipid peroxidation (MDA) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Given that Przewalskinic acid A is a component of this plant, it is plausible that it contributes to these neuroprotective properties.
Experimental Protocols
The following are detailed, hypothetical protocols for the isolation, characterization, and biological evaluation of Przewalskinic acid A, based on standard methodologies for natural products.
Isolation and Purification of Przewalskinic Acid A from Salvia przewalskii
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Extraction:
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Air-dried and powdered roots of Salvia przewalskii are extracted with 80% aqueous methanol at room temperature for 24 hours.
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The extraction is repeated three times.
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The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning:
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The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.
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The ethyl acetate fraction, which is expected to contain the phenolic acids, is collected and dried.
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Chromatographic Purification:
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The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol.
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Fractions are monitored by thin-layer chromatography (TLC).
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Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol-water containing 0.1% formic acid.
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The purity of the isolated compound is confirmed by analytical HPLC.
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Structural Elucidation
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) would be used to determine the exact molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) would be performed to elucidate the complete chemical structure and stereochemistry.
In Vitro Antioxidant Activity Assays
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A stock solution of Przewalskinic acid A is prepared in methanol.
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Serial dilutions of the stock solution are made to obtain a range of concentrations.
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In a 96-well plate, 50 µL of each dilution is mixed with 150 µL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
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The plate is incubated in the dark at room temperature for 30 minutes.
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The absorbance is measured at 517 nm using a microplate reader.
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Ascorbic acid or Trolox is used as a positive control.
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The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
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The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
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The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
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10 µL of various concentrations of Przewalskinic acid A are mixed with 1 mL of the diluted ABTS•+ solution.
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The mixture is incubated at room temperature for 6 minutes.
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The absorbance is measured at 734 nm.
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Trolox is used as a standard.
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The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
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Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
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Cell Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of Przewalskinic acid A for 2 hours.
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Induction of Oxidative Stress: Following pre-treatment, the cells are exposed to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for 24 hours.
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Cell Viability Assay (MTT Assay):
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After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
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The cells are incubated for 4 hours at 37°C.
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The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
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Cell viability is expressed as a percentage of the control (untreated) cells.
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Signaling Pathways and Experimental Workflows
The biological effects of phenolic acids like Przewalskinic acid A are often mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Caption: Putative antioxidant signaling pathway of Przewalskinic acid A.
Caption: Experimental workflow for isolation and evaluation.
Conclusion
Przewalskinic acid A, a complex phenolic acid, represents a promising scaffold for the development of novel therapeutic agents, particularly for neurodegenerative diseases and other conditions linked to oxidative stress. Its rich chemical functionality, including multiple phenolic hydroxyl groups and carboxylic acids, suggests high biological activity. While specific experimental data for this named compound is sparse, the known properties of its structural class provide a strong rationale for its further investigation. The protocols and pathways outlined in this guide offer a framework for researchers to isolate, characterize, and evaluate the therapeutic potential of Przewalskinic acid A and related natural products. Further research is warranted to confirm its structure and fully elucidate its pharmacological profile.
References
- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
